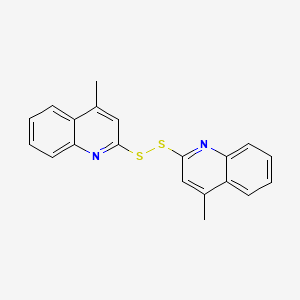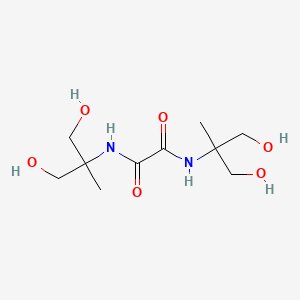
1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a chemical compound with the molecular formula C10H20N2O6 and a molecular weight of 264.281 g/mol . This compound is known for its unique structure, which includes two oxamide groups and two 1,3-dihydroxy-2-methyl-2-propyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide typically involves the reaction of 1,3-dihydroxy-2-methyl-2-propylamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-90°C to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps
Properties
CAS No. |
80649-01-0 |
|---|---|
Molecular Formula |
C10H20N2O6 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide |
InChI |
InChI=1S/C10H20N2O6/c1-9(3-13,4-14)11-7(17)8(18)12-10(2,5-15)6-16/h13-16H,3-6H2,1-2H3,(H,11,17)(H,12,18) |
InChI Key |
ZKPWDGHRHMPZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NC(=O)C(=O)NC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
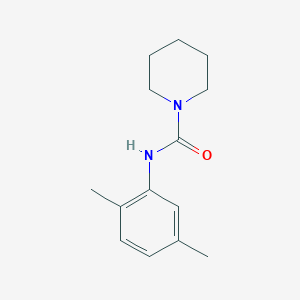
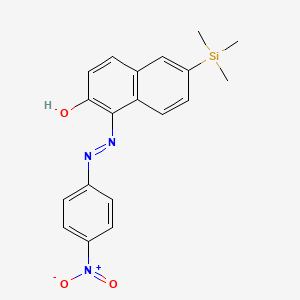

![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)
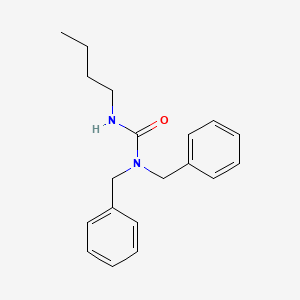
![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
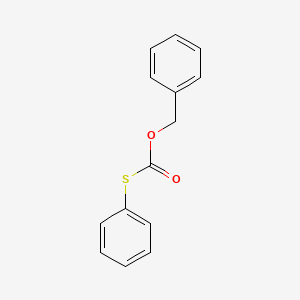
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)

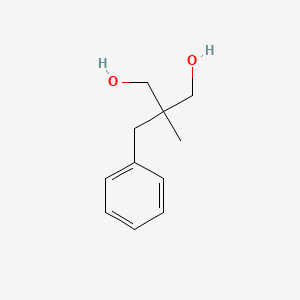
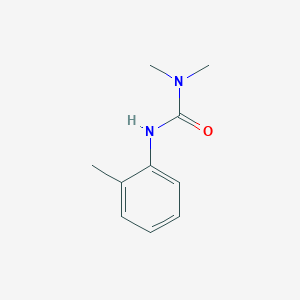
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)
